molecular formula C13H26OSi2 B14255933 6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- CAS No. 429680-32-0

6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)-

Cat. No.: B14255933
CAS No.: 429680-32-0
M. Wt: 254.51 g/mol
InChI Key: UGOKLHXAADWGAZ-UHFFFAOYSA-N
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Description

6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- is an organic compound with the molecular formula C13H26OSi2. This compound is characterized by the presence of a hepten-yn backbone with two trimethylsilyl groups attached. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- typically involves the reaction of hept-6-en-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.

Scientific Research Applications

6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hepten-1-yn-3-ol, 1,6-bis(trimethylsilyl)- is unique due to the presence of two trimethylsilyl groups, which enhance its stability and reactivity. This makes it a valuable reagent in organic synthesis and a versatile building block for the development of new molecules.

Properties

CAS No.

429680-32-0

Molecular Formula

C13H26OSi2

Molecular Weight

254.51 g/mol

IUPAC Name

1,6-bis(trimethylsilyl)hept-6-en-1-yn-3-ol

InChI

InChI=1S/C13H26OSi2/c1-12(16(5,6)7)8-9-13(14)10-11-15(2,3)4/h13-14H,1,8-9H2,2-7H3

InChI Key

UGOKLHXAADWGAZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CCC(=C)[Si](C)(C)C)O

Origin of Product

United States

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